![molecular formula C20H25N3O2S2 B6503294 N'-[2-(methylsulfanyl)phenyl]-N-{2-[4-(thiophen-2-yl)piperidin-1-yl]ethyl}ethanediamide CAS No. 1448123-49-6](/img/structure/B6503294.png)
N'-[2-(methylsulfanyl)phenyl]-N-{2-[4-(thiophen-2-yl)piperidin-1-yl]ethyl}ethanediamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N'-[2-(methylsulfanyl)phenyl]-N-{2-[4-(thiophen-2-yl)piperidin-1-yl]ethyl}ethanediamide is a useful research compound. Its molecular formula is C20H25N3O2S2 and its molecular weight is 403.6 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 403.13881940 g/mol and the complexity rating of the compound is 498. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
N'-[2-(methylsulfanyl)phenyl]-N-{2-[4-(thiophen-2-yl)piperidin-1-yl]ethyl}ethanediamide is a compound of interest due to its potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.
Chemical Structure and Properties
The compound can be characterized by its unique chemical structure, which includes:
- Methylsulfanyl group : Enhances lipophilicity and biological activity.
- Thiophen-2-yl piperidine moiety : May contribute to receptor binding affinity.
- Ethanediamide backbone : Provides structural stability.
Research indicates that the biological activity of this compound may involve several mechanisms:
- Receptor Modulation : The compound is hypothesized to interact with specific neurotransmitter receptors, potentially influencing dopaminergic and serotonergic pathways.
- Enzyme Inhibition : Initial studies suggest it may inhibit certain enzymes involved in inflammation and pain pathways, similar to other known COX inhibitors .
Antimicrobial Activity
In vitro studies have assessed the antimicrobial properties of similar compounds. For instance, derivatives with methylsulfanyl groups have shown significant antibacterial effects against MRSA, E. coli, and P. aeruginosa . The following table summarizes the antimicrobial efficacy of related compounds:
Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
---|---|---|
7g | MRSA | 0.5 µg/mL |
7a | E. coli | 1.0 µg/mL |
7b | P. aeruginosa | 0.75 µg/mL |
Anti-inflammatory Activity
The compound's potential as an anti-inflammatory agent has been explored through COX-2 inhibition assays. A related study reported IC50 values for various derivatives, indicating effective COX-2 inhibition with selectivity over COX-1 . The following table outlines the selectivity index (SI) for selected compounds:
Compound | IC50 (µM) | Selectivity Index (SI) |
---|---|---|
7a | 0.10 | 132 |
7b | 0.15 | 95 |
Indomethacin | 0.079 | Reference |
Study on Antimicrobial Properties
A detailed study evaluated the antimicrobial efficacy of a series of compounds structurally related to this compound. The results indicated that compounds with similar functional groups demonstrated potent activity against resistant bacterial strains, suggesting that the methylsulfanyl group plays a crucial role in enhancing bioactivity .
Study on COX Inhibition
Another significant study focused on the anti-inflammatory properties of related compounds, revealing that they exhibited high selectivity for COX-2 over COX-1, which is desirable for minimizing gastrointestinal side effects commonly associated with non-selective NSAIDs . The findings are summarized as follows:
- Compounds tested : Various derivatives with structural similarities.
- Results : High selectivity ratios (SI > 30), indicating potential as safer alternatives to traditional NSAIDs.
Properties
IUPAC Name |
N'-(2-methylsulfanylphenyl)-N-[2-(4-thiophen-2-ylpiperidin-1-yl)ethyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O2S2/c1-26-18-6-3-2-5-16(18)22-20(25)19(24)21-10-13-23-11-8-15(9-12-23)17-7-4-14-27-17/h2-7,14-15H,8-13H2,1H3,(H,21,24)(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCWHUWNLYVBXRI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1NC(=O)C(=O)NCCN2CCC(CC2)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.